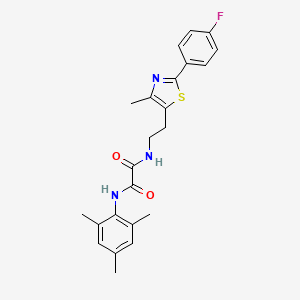
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, also known as CXM-101, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
The furan moiety in compounds like 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(furan-2-yl)methyl]acetamide has been recognized for its antibacterial properties. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into new compounds is a significant synthetic strategy in medicinal chemistry, aimed at developing new drugs to combat microbial resistance.
Antifungal and Antiviral Properties
Similar to their antibacterial capabilities, furan derivatives also display antifungal and antiviral activities. The structural versatility of furan compounds allows for the synthesis of various derivatives that can be potent against a range of fungal and viral pathogens .
Anti-inflammatory and Analgesic Effects
Compounds containing furan rings have been reported to possess anti-inflammatory and analgesic properties. This is attributed to the ability of these compounds to modulate biological pathways that are involved in inflammation and pain perception .
Anticancer Potential
The furan ring system is a common feature in many anticancer agents. Research has shown that furan derivatives can be effective against various cancer cell lines, including lung carcinoma. Molecular docking studies and cytotoxicity assays have been used to investigate the potential of furan-containing compounds as anticancer agents .
Antioxidant Activity
Furan derivatives are also explored for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The reactivity of the furan ring makes it a suitable candidate for developing new antioxidant compounds .
Antiplatelet and Antithrombotic Activities
The modification of furan derivatives to enhance their antiplatelet and antithrombotic activities is another area of interest. These properties are crucial for the prevention of cardiovascular diseases, as they help to reduce the risk of blood clots forming in the arteries .
Antidiabetic Activity
Research into furan derivatives has also extended into the field of diabetes management. Some furan compounds have shown promise in modulating blood sugar levels and improving insulin sensitivity, making them potential candidates for antidiabetic medications .
Neuroprotective Effects
Lastly, the neuroprotective effects of furan derivatives are being investigated. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Parkinson’s and Alzheimer’s by protecting neuronal cells from damage .
properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKWBIUZKZLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

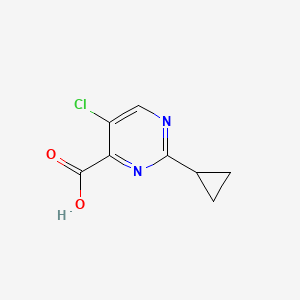
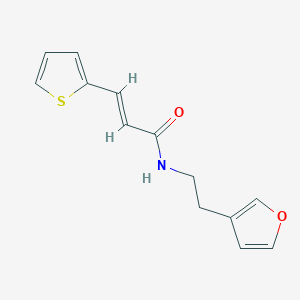
![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)

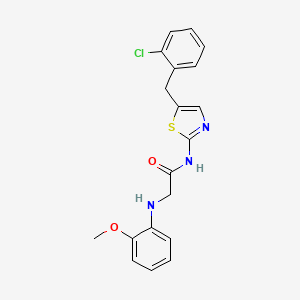

![methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2864687.png)
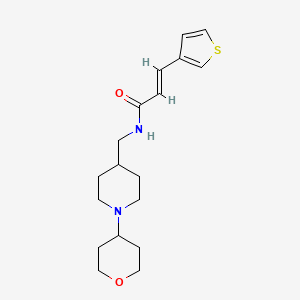
![8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2864691.png)
![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)

